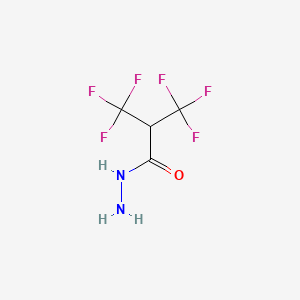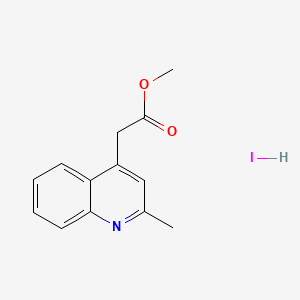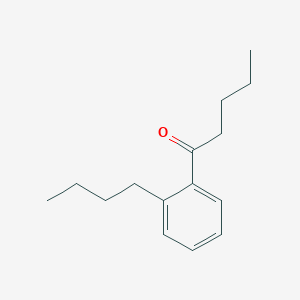
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide is a fluorinated organic compound with the molecular formula C4H2F6N2O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme can be represented as follows:
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid+Hydrazine→Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: A precursor in the synthesis of the hydrazide derivative.
Trifluoromethyl ketones: Compounds with similar fluorinated structures but different functional groups.
Fluorinated hydrazines: Compounds with similar hydrazine moieties but varying degrees of fluorination.
Uniqueness
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide is unique due to its combination of multiple fluorine atoms and hydrazide functionality. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
105955-39-3 |
|---|---|
Molecular Formula |
C4H4F6N2O |
Molecular Weight |
210.08 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanehydrazide |
InChI |
InChI=1S/C4H4F6N2O/c5-3(6,7)1(2(13)12-11)4(8,9)10/h1H,11H2,(H,12,13) |
InChI Key |
FIOSQMHDUWEBAI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NN)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)


![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)



![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)


![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)

![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
